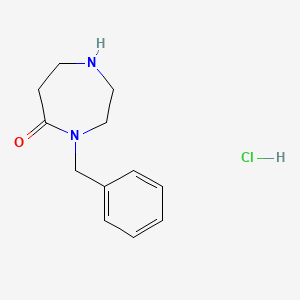
4-Benzyl-1,4-diazepan-5-one hydrochloride
Übersicht
Beschreibung
4-Benzyl-1,4-diazepan-5-one hydrochloride is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 . It is a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for 4-Benzyl-1,4-diazepan-5-one hydrochloride is 1S/C12H16N2O.ClH/c15-12-6-8-14(9-7-13-12)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,13,15);1H . This indicates that the molecule contains a benzyl group attached to a diazepanone ring, with a chloride ion for charge balance .Physical And Chemical Properties Analysis
4-Benzyl-1,4-diazepan-5-one hydrochloride is a white to yellow powder or crystals . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Metabolite Characterization Techniques
Research has utilized 4-Benzyl-1,4-diazepan-5-one hydrochloride and similar compounds extensively in metabolite characterization studies. One study illustrated the combination of thin-layer chromatography with high-resolution mass spectrometry and nuclear magnetic resonance for the characterization of diazepam metabolites in the rat intestinal tract, identifying several metabolites and their conjugates (Schwartz, Bommer, & Vane, 1967).
Pharmacological Impact on Enzyme Activities
Another significant application is the investigation of the pharmacological impacts of benzodiazepines on enzyme activities. A study examined the effects of new 1,5 benzodiazepines on acetylcholinesterase (AChE) and ATPDase activities in the cerebral cortex of adult rats, revealing that these compounds significantly inhibited acetylcholinesterase activity and ATP and ADP hydrolysis by synaptosomes, suggesting an inhibitory effect on these enzymes (Schetinger et al., 2000).
Synthesis and Evaluation for Therapeutic Potentials
Research also focuses on the synthesis and pharmacological evaluation of benzodiazepine derivatives for potential therapeutic applications. For instance, novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives were synthesized and evaluated for their anxiolytic and analgesic potentials, showcasing the importance of structural modifications in enhancing therapeutic effects (Maltsev et al., 2021).
Serotonin-3 Receptor Antagonism
The development of potent serotonin-3 (5-HT3) receptor antagonists also highlights the use of benzodiazepine derivatives in targeting specific receptor pathways for therapeutic benefits. Structural modifications in benzodiazepine analogues have shown to lead to significant 5-HT3 receptor antagonistic activity, suggesting their potential use in treating conditions mediated by this receptor (Harada et al., 1995).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Wirkmechanismus
Pharmacokinetics
It is known that the compound is a white to yellow powder or crystals , suggesting it may have good solubility and could potentially be well-absorbed in the body.
Action Environment
The action, efficacy, and stability of 4-Benzyl-1,4-diazepan-5-one hydrochloride can be influenced by various environmental factors. For instance, the compound is stored at room temperature in an inert atmosphere , suggesting that it may be sensitive to environmental conditions such as temperature and humidity.
Eigenschaften
IUPAC Name |
4-benzyl-1,4-diazepan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12-6-7-13-8-9-14(12)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQQCLNIVUKVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444487.png)

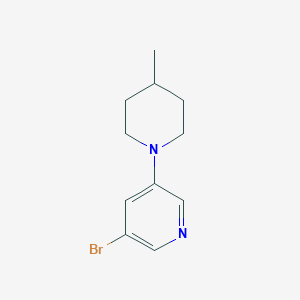
![Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1444491.png)

![3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1444493.png)
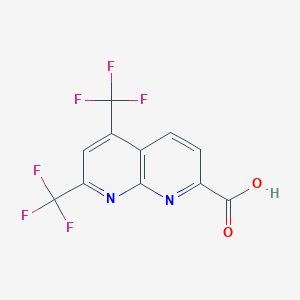

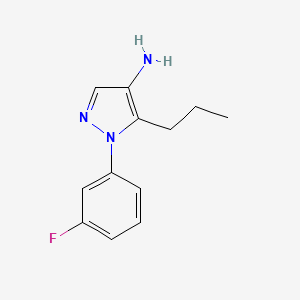

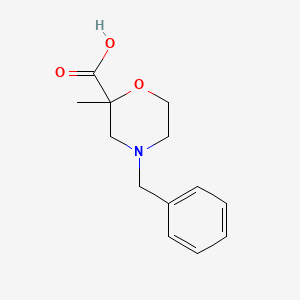

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1444506.png)